molecular formula C17H13F3N2O5 B2440610 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941894-24-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2440610
CAS No.: 941894-24-2
M. Wt: 382.295
InChI Key: ATDJVYIKGQDIHJ-UHFFFAOYSA-N
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Description

This compound is a novel N-aryl molecule . It has been synthesized and evaluated for its antitumor activities against various cell lines .


Synthesis Analysis

The synthesis of this compound involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) . The synthesized compounds were crystallized in acetone, EtOAc, and EtOH .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The compound has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Scientific Research Applications

Novel Insecticides

Research on compounds with similar structures to "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide" has led to the development of novel insecticides. For instance, Flubendiamide is highlighted for its unique chemical structure and exceptional insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety for non-target organisms make it a promising agent for integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial and Anticancer Agents

Celecoxib derivatives, with structural similarities, have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed compounds exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Material Science Applications

In material science, the synthesis and characterization of novel compounds have contributed to advancements in optical storage and electrochromic materials. For example, compounds synthesized for optical storage applications have demonstrated significant photoinduced birefringence, highlighting their potential in advanced data storage technologies (Meng et al., 1996).

Polymer Science

The development of well-defined polymers through chain-growth polycondensation has opened new avenues in polymer science. This methodology allows for the synthesis of aromatic polyamides with controlled molecular weights and low polydispersity, paving the way for the creation of novel block copolymers and enhancing the field of supramolecular polymer assemblies (Yokozawa et al., 2002).

Mechanism of Action

The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis . The results illustrated that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Future Directions

The compound has shown promising results in antitumor activities, suggesting it could be developed as a potential antitumor agent . Further studies could focus on optimizing the compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O5/c18-17(19,20)27-12-4-2-11(3-5-12)22-16(24)15(23)21-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDJVYIKGQDIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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